molecular formula C13H18N2OS B12694167 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one CAS No. 84012-55-5

2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one

Cat. No.: B12694167
CAS No.: 84012-55-5
M. Wt: 250.36 g/mol
InChI Key: KKVWYFKWZWCPOZ-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by the presence of a benzisothiazolone core, which is a heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,2-benzisothiazol-3(2H)-one with 3-(dimethylamino)-2-methylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethyl acetate under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and phase transfer catalysts can significantly improve the reaction rates and selectivity. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the benzisothiazolone core.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzisothiazolone core can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one
  • 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-thione
  • 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-sulfone

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both sulfur and nitrogen atoms in the benzisothiazolone core, along with the dimethylamino group, makes it a versatile compound for various applications.

Properties

CAS No.

84012-55-5

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

2-[3-(dimethylamino)-2-methylpropyl]-1,2-benzothiazol-3-one

InChI

InChI=1S/C13H18N2OS/c1-10(8-14(2)3)9-15-13(16)11-6-4-5-7-12(11)17-15/h4-7,10H,8-9H2,1-3H3

InChI Key

KKVWYFKWZWCPOZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=O)C2=CC=CC=C2S1)CN(C)C

Origin of Product

United States

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